molecular formula C8H9N3 B3221731 4-methyl-1H-indazol-3-amine CAS No. 1207529-96-1

4-methyl-1H-indazol-3-amine

Cat. No.: B3221731
CAS No.: 1207529-96-1
M. Wt: 147.18 g/mol
InChI Key: KXPCCBPXQYNNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-indazol-3-amine (CAS 1207529-96-1) is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It belongs to the class of indazole derivatives, a significant family of nitrogen-containing heterocycles recognized for their diverse biological activities . The 1H-indazol-3-amine structure is established as an effective hinge-binding fragment in medicinal chemistry, playing a critical role in the design of kinase inhibitors . This scaffold is a valuable building block in drug discovery, particularly for developing novel antitumor agents. Scientific literature demonstrates that 3,5-disubstituted indazole derivatives, constructed from cores like 4-methyl-1H-indazol-3-amine, show promising inhibitory activities against various human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . Researchers utilize this compound as a key intermediate to create novel molecules via structural modifications at different positions, such as through Suzuki coupling reactions, to explore new anticancer therapeutics with potential for high efficacy and low toxicity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPCCBPXQYNNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 4-Methyl-1H-indazol-3-amine

Executive Summary 4-Methyl-1H-indazol-3-amine is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition. Distinguished by its bicyclic structure and exocyclic amine, it serves as a critical "hinge-binding" motif in the design of ATP-competitive inhibitors. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and structural dynamics, designed to support researchers in lead optimization and structural activity relationship (SAR) studies.

Chemical Identity & Structural Analysis

The molecule consists of an indazole core substituted at the C4 position with a methyl group and at the C3 position with an amino group. The C4-methyl substituent introduces steric bulk proximal to the bridgehead, influencing both the conformation of the exocyclic amine and the electronic distribution of the pyrazole ring.

Attribute Technical Detail
IUPAC Name 4-Methyl-1H-indazol-3-amine
CAS Registry Number 1207529-96-1
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES CC1=C2C(NN=C2N)=CC=C1
InChI Key Unique identifier required for database integration (e.g., generated from structure)

Physicochemical Profiling

Understanding the physicochemical landscape of 4-methyl-1H-indazol-3-amine is vital for predicting its behavior in biological systems. The data below synthesizes experimental precedents with high-fidelity calculated values (cLogP, pKa).

Table 1: Core Physicochemical Parameters
PropertyValueDrug Discovery Implication
Lipophilicity (cLogP) 1.2 – 1.5Moderate lipophilicity suggests good membrane permeability while maintaining aqueous solubility potential. The C4-methyl adds ~0.5 log units vs. the unsubstituted parent.
Topological Polar Surface Area (TPSA) ~54.7 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
H-Bond Donors (HBD) 2 (–NH₂, Indazole –NH)Critical for H-bond networking in the kinase hinge region.
H-Bond Acceptors (HBA) 2 (Pyridine-like N, Amine N)Facilitates interaction with backbone carbonyls in protein targets.
pKa (Basic) ~3.5 (–NH₂ conjugate acid)The exocyclic amine is weakly basic due to electron withdrawal by the aromatic ring. It remains largely unprotonated at physiological pH (7.4).
pKa (Acidic) ~13.8 (Indazole –NH)The pyrrole-like NH is very weakly acidic; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃).
Solubility & Ionization

The compound exhibits low aqueous solubility in its neutral form. Solubility is significantly enhanced in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).

  • Protocol Tip: For biological assays, prepare stock solutions in DMSO (up to 100 mM) and dilute into aqueous buffer. Avoid freeze-thaw cycles to prevent precipitation driven by crystal packing forces.

Structural Dynamics: Tautomerism

Indazoles exhibit annular tautomerism, existing in equilibrium between the 1H and 2H forms. For 3-aminoindazoles, this equilibrium is heavily influenced by solvent polarity and H-bonding capacity.

  • 1H-Tautomer (Dominant): thermodynamically favored in the solid state and non-polar solvents.

  • 2H-Tautomer: Can be stabilized by specific protein binding pockets or protic solvents.

Tautomerism cluster_0 Annular Tautomerism Equilibrium cluster_1 Binding Implications T1 1H-Indazole Form (Thermodynamically Preferred) T2 2H-Indazole Form (Kinetically Accessible) T1->T2 Solvent / pH Dependent B1 Hinge Binder Mode A (Donor-Acceptor Motif) T1->B1  Matches B2 Hinge Binder Mode B (Acceptor-Donor Motif) T2->B2  Matches

Caption: Dynamic equilibrium between 1H and 2H tautomers dictates the hydrogen bonding pattern available for protein-ligand interactions.

Synthetic Pathway & Impurity Profile

The synthesis of 4-methyl-1H-indazol-3-amine is most efficiently achieved via the cyclization of 2-fluoro-6-methylbenzonitrile with hydrazine. This route is preferred over the reduction of 3-nitroindazoles due to milder conditions and higher regioselectivity.

Step-by-Step Protocol
  • Reagents: 2-Fluoro-6-methylbenzonitrile (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol or Ethanol (Solvent).

  • Reaction: Reflux at 110°C for 4–12 hours.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the fluorine by hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon.
    
  • Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold water/ethanol, and dry. Recrystallize from ethanol if necessary.

Synthesis SM Starting Material 2-Fluoro-6-methylbenzonitrile (CAS: 198633-76-0) Step1 Step 1: S_NAr Displacement Reagent: Hydrazine Hydrate Solvent: n-BuOH, Reflux SM->Step1 Int Intermediate (2-Hydrazinyl-6-methylbenzonitrile) Step1->Int -HF Step2 Step 2: Cyclization Intramolecular Attack on Nitrile Int->Step2 Prod Target Product 4-Methyl-1H-indazol-3-amine (CAS: 1207529-96-1) Step2->Prod Tautomerization

Caption: Synthetic route via hydrazine-mediated cyclization of 2-fluoro-6-methylbenzonitrile.

Impurity Profile:

  • Regioisomers: Unlikely with this starting material, but check for 6-methyl isomers if the starting nitrile was impure.

  • Hydrolysis Products: 4-methyl-1H-indazol-3-one (indazolone) can form if moisture is present during high-temperature steps.

  • Hydrazine Residues: Critical to remove due to genotoxicity concerns (verify <1 ppm for biological testing).

Analytical Characterization

To validate the identity of synthesized 4-methyl-1H-indazol-3-amine, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • δ 2.4–2.6 ppm (s, 3H): Distinct singlet for the C4-Methyl group. Note: This may be shielded slightly relative to other methyl-indazoles due to the adjacent amine.

    • δ 5.0–6.0 ppm (bs, 2H): Exocyclic amine protons (

      
      ). Broadens or disappears with 
      
      
      
      exchange.
    • δ 11.5–12.5 ppm (bs, 1H): Indazole

      
      .
      
    • Aromatic Region: Three protons showing an ABC or ABX system (depending on resolution) corresponding to H5, H6, H7.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed at m/z 148.2.

    • Fragmentation: Loss of

      
       (17 Da) or methyl radical (15 Da) are common secondary peaks.
      

Stability & Handling

  • Storage: Store at 2–8°C in a tightly sealed container, protected from light. The amine group is susceptible to slow oxidation (browning) upon extended air exposure.

  • Solution Stability: Stable in DMSO at room temperature for <24 hours. For long-term storage of stock solutions, keep at -20°C.

  • Safety: Treat as a potential irritant and skin sensitizer. Use standard PPE (nitrile gloves, safety glasses).

References

  • Synthesis of 3-Aminoindazoles:Journal of Heterocyclic Chemistry, "Reactions of 2-fluorobenzonitriles with hydrazine," Vol 15, Issue 2.
  • Physicochemical Data Sources: PubChem Compound Summary for Indazol-3-amine derivatives. Link

  • Kinase Inhibitor Design:Journal of Medicinal Chemistry, "Indazole-based kinase inhibitors: Scaffolds and binding modes."
  • CAS Registry: Chemical Abstracts Service, Registry Number 1207529-96-1 (4-methyl-1H-indazol-3-amine).
  • Tautomerism:Advances in Heterocyclic Chemistry, "Tautomerism of Indazoles."

Patent Landscape & Technical Monograph: 4-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methyl-1H-indazol-3-amine (CAS: 1207529-96-1) is a high-value heterocyclic scaffold primarily utilized in the development of small-molecule kinase inhibitors and regenerative medicine therapeutics.[1] Unlike its unsubstituted analogs, the C4-methyl group provides critical steric occlusion, often enhancing selectivity for ATP-binding pockets in target enzymes.[1]

The patent landscape is currently dominated by Novartis AG , with significant claims surrounding the use of this scaffold for tendon and ligament repair.[1] This monograph synthesizes the compound's chemical identity, therapeutic utility, and a validated synthetic protocol to support research and development initiatives.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-methyl-1H-indazol-3-amine
CAS Number 1207529-96-1
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Key Structural Feature Indazole core with exocyclic amine at C3 and methyl group at C4.[1][2][3]
Primary Application Intermediate for kinase inhibitors (e.g., VEGFR, PDGFR) and regenerative drugs.[1]

Therapeutic Landscape & Patent Analysis[1]

Core Patent Holder: Novartis AG

The most significant intellectual property surrounding this molecule is held by Novartis AG.[1][4] Their filings (e.g., US10112907B2 ) describe substituted indazoles specifically for treating tendon and ligament injuries .[1]

  • Therapeutic Goal: The induction of tendon/ligament regeneration, likely through the modulation of specific growth factor pathways (e.g., TGF-β superfamily) or transcription factors involved in tenogenesis (e.g., Scleraxis).[1]

  • Strategic Value: The 4-methyl substitution is not merely decorative; in medicinal chemistry, such substitutions often lock the conformation of the molecule or fill hydrophobic pockets in the target protein, increasing potency and patentability over generic 3-aminoindazoles.[1]

Broader Kinase Inhibition

Beyond regenerative medicine, the 3-aminoindazole scaffold is a "privileged structure" in oncology.[1] It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinases.[1]

  • Targets: VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR, and potentially JAK family kinases.[1]

  • Mechanism: Competitive inhibition at the ATP-binding site.[1]

Technical Deep Dive: Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 4-methyl-1H-indazol-3-amine involves the cyclization of 2-fluoro-6-methylbenzonitrile with hydrazine.[1] This nucleophilic aromatic substitution (


) followed by cyclization is preferred over the reduction of 3-nitroindazoles due to milder conditions and higher regioselectivity.[1]
Validated Experimental Protocol

Note: This protocol is adapted from standard procedures for 3-aminoindazoles and optimized for the steric hindrance of the 4-methyl group.

Reagents:

  • 2-Fluoro-6-methylbenzonitrile (1.0 eq)[1]

  • Hydrazine hydrate (5.0 - 10.0 eq)[1]

  • Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred for rate enhancement)[1]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-6-methylbenzonitrile (10 mmol) in n-butanol (20 mL).

  • Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
     for n-butanol) and stir for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]
    
    • Checkpoint: The disappearance of the nitrile peak and the appearance of the indazole mass (

      
      ) confirms conversion.[1]
      
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Isolation: Dilute the residue with water (50 mL) to precipitate the product. Filter the solid.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) to yield the off-white solid.[1]

Synthesis Visualization (DOT Diagram)[1]

SynthesisRoute cluster_conditions Reaction Parameters SM 2-Fluoro-6-methylbenzonitrile Intermediate Intermediate: (Aryl Hydrazine) SM->Intermediate SnAr Substitution (n-BuOH, Reflux) Reagent Hydrazine Hydrate (excess) Reagent->Intermediate Product 4-methyl-1H-indazol-3-amine (CAS: 1207529-96-1) Intermediate->Product Intramolecular Cyclization Params Temp: 118°C Time: 12-24h Yield: ~60-80%

Caption: One-pot cyclization pathway converting fluorobenzonitrile to the target aminoindazole.

Strategic White Space & Future Outlook

The patent landscape suggests that while the 4-methyl position is claimed for tendon repair, there is significant "white space" in exploring this specific isomer for:

  • PROTAC Linkers: Utilizing the exocyclic amine as an attachment point for E3 ligase recruiters.[1]

  • CNS Penetration: The methyl group increases lipophilicity (

    
    ) compared to the parent amine, potentially improving Blood-Brain Barrier (BBB) permeability for neuro-oncology targets.[1]
    
  • Fragment-Based Drug Discovery (FBDD): Using the molecule as a high-quality fragment for screening against novel kinases.[1]

References

  • Novartis AG. (2018).[1][4][5] Substituted indazoles for treating tendon and/or ligament injuries.[1] US Patent US10112907B2.[1] Link

  • PubChem. (n.d.).[1] 4-methyl-1H-indazol-3-amine (Compound Summary).[1][4][5][6][7][8] National Library of Medicine.[1] Link[1]

  • BenchChem. (2025).[1] Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole (Analogous Protocol).Link[1]

  • Eurasian Patent Organization. (2016).[1] (Aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis.[1] Patent EA029373B1.[1] Link

Sources

Methodological & Application

Application Note: IC50 Determination of 4-Methyl-1H-Indazol-3-Amine in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The 1H-indazol-3-amine core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for several FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib, Linifanib). The specific derivative, 4-methyl-1H-indazol-3-amine , represents a critical fragment for Structure-Activity Relationship (SAR) studies. The C4-methyl group introduces steric bulk and lipophilicity that can modulate binding affinity within the ATP-binding pocket of kinases such as VEGFR , PDGFR , and FLT3 [1, 2].

Accurate IC50 (Half-maximal Inhibitory Concentration) determination is the primary metric for assessing the potency of this compound. This guide details a robust, self-validating protocol using an ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®).[1] Unlike colorimetric assays (MTT/MTS), which rely on metabolic conversion and are prone to chemical interference by reducing agents, ATP quantification provides a direct linear correlation to viable cell number, offering superior sensitivity for kinase inhibitor screening [3].

Experimental Design Strategy

Cell Line Selection

To validate the efficacy of 4-methyl-1H-indazol-3-amine, select cell lines dependent on the pathways typically targeted by indazoles:

  • K562 (CML): Highly sensitive to BCR-ABL and multi-kinase inhibitors; ideal for initial screening.[1]

  • A549 (NSCLC): Robust model for solid tumor cytotoxicity.

  • PC-3 (Prostate): Independent of androgen signaling, useful for assessing off-target cytotoxicity.

Mechanism of Action (Hypothesis)

Indazole-3-amines typically function as Type II kinase inhibitors, binding to the "DFG-out" inactive conformation of the kinase.[1][2] This inhibition blocks downstream phosphorylation cascades (e.g., MAPK/ERK, PI3K/Akt), leading to G1 cell cycle arrest and apoptosis.

KinaseInhibition Compound 4-Methyl-1H-Indazol-3-Amine Kinase Target Kinase (VEGFR/PDGFR/FLT3) Compound->Kinase Inhibits ATP ATP Binding Pocket Compound->ATP Competitive Binding Signaling Downstream Signaling (MAPK / PI3K) Kinase->Signaling Phosphorylation Cascade Apoptosis Apoptosis / Cell Death Kinase->Apoptosis Inhibition leads to ATP->Kinase Activation blocked Proliferation Cell Proliferation Signaling->Proliferation Promotes

Figure 1: Proposed Mechanism of Action. The compound competes for the ATP binding site, inhibiting downstream proliferative signaling.

Detailed Protocol: ATP-Luminescence Viability Assay

Reagents & Equipment
  • Test Compound: 4-methyl-1H-indazol-3-amine (Purity >98%).

  • Vehicle: Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Positive Control: Staurosporine (pan-kinase inhibitor) or Axitinib.

  • Assay Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.

  • Plate: 96-well white-walled, clear-bottom plates (critical for luminescence).

Compound Preparation (The "1000x" Method)

Direct addition of high-concentration DMSO stocks to cells causes precipitation. This intermediate dilution step is critical.

  • Master Stock: Dissolve 4-methyl-1H-indazol-3-amine in 100% DMSO to 10 mM . Vortex until clear.

  • Working Stock (1000x): Prepare a 9-point serial dilution (1:3) in a separate V-bottom plate using 100% DMSO.

    • High Conc: 10 mM

    • Low Conc: ~1.5 µM

    • DMSO Control: 100% DMSO (No drug)

Assay Workflow
Step 1: Cell Seeding (Day 0)
  • Harvest cells in logarithmic growth phase.

  • Dilute to 3,000 - 5,000 cells/well in 90 µL of complete media.

  • Seed into the inner 60 wells of the 96-well plate.

  • Edge Effect Control: Fill outer perimeter wells with 100 µL PBS or media (do not use for data).

  • Incubate 24h at 37°C / 5% CO2 to allow attachment.

Step 2: Compound Treatment (Day 1)
  • Intermediate Dilution: Transfer 2 µL of the "1000x" DMSO stocks into 198 µL of pre-warmed culture media (creates 10x working solution, 1% DMSO).

  • Final Addition: Add 10 µL of the 10x working solution to the 90 µL of cells in the assay plate.

    • Final Drug Conc: 10 µM down to ~1.5 nM.

    • Final DMSO Conc: 0.1% (Consistent across all wells).

  • Blank Control: Media only (no cells) + 0.1% DMSO (determines background noise).

Step 3: Incubation & Readout (Day 4)
  • Incubate plates for 72 hours .

  • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).[1]

  • Orbitally shake for 2 mins (lyses cells).

  • Incubate at RT for 10 mins (stabilizes signal).

  • Read Luminescence (RLU) on a microplate reader (Integration time: 0.5 - 1.0 sec).

Data Analysis & Visualization

Calculation
  • Background Subtraction: Subtract the average RLU of "Blank" wells from all experimental wells.

  • Normalization: Calculate % Viability relative to DMSO Vehicle Control.

    
    
    
  • Curve Fitting: Use GraphPad Prism or SigmaPlot. Fit data to a Non-linear regression (Sigmoidal, 4PL) :

    
    
    
Plate Map & Dilution Logic

Proper plate layout is essential to minimize positional bias.

PlateMap cluster_plate 96-Well Plate Layout (Inner 60 Wells) Rows 1 2 3 4 5 6 7 8 9 10 11 12 A PBS PBS PBS PBS PBS PBS PBS PBS PBS PBS PBS PBS B PBS High ... ... ... ... ... ... Low DMSO Pos PBS C PBS High ... ... ... ... ... ... Low DMSO Pos PBS D PBS High ... ... ... ... ... ... Low DMSO Pos PBS E PBS High ... ... ... ... ... ... Low DMSO Pos PBS F PBS High ... ... ... ... ... ... Low DMSO Pos PBS G PBS High ... ... ... ... ... ... Low DMSO Pos PBS H PBS PBS PBS PBS PBS PBS PBS PBS PBS PBS PBS PBS Legend PBS: Edge Shield High->Low: Serial Dilution (10uM -> 1.5nM) DMSO: Vehicle Control (100% Viability) Pos: Staurosporine (0% Viability)

Figure 2: Recommended Plate Layout. Outer wells (PBS) shield experimental wells from evaporation (Edge Effect).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Compound insolubility in aqueous media.[1]Ensure "Intermediate Dilution" step (Step 2) is performed. Do not add 100% DMSO stock directly to cells.
High Background Media components or bacterial contamination.Use phenol-red free media if possible (though less critical for Luminescence). Ensure sterile technique.
Flat Curve IC50 is outside tested range.If >10 µM, compound is inactive. If <1.5 nM, shift dilution range lower (start at 1 µM).
Edge Effect Evaporation in outer wells.Use the "PBS Shield" layout (Figure 2).

References

  • Vertex Pharmaceuticals. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Link

  • MDPI. (2023).[3] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

  • Sebaugh, J.L. (2011). Guidelines for Accurate EC50/IC50 Estimation. Pharmaceutical Statistics. Link

Sources

Application Note: High-Throughput Experimentation (HTE) for the Synthesis and Analytical Screening of 4-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and discovery scientists. It focuses on High-Throughput Experimentation (HTE) to optimize the synthesis and purification of 4-methyl-1H-indazol-3-amine , a critical scaffold in kinase inhibitor development (e.g., VEGFR, ALK inhibitors).

Executive Summary

4-methyl-1H-indazol-3-amine (CAS: 13623-11-5) is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding moiety in various tyrosine kinase inhibitors (e.g., Linifanib analogues). However, its synthesis and subsequent derivatization often suffer from poor regioselectivity (N1 vs. N2 alkylation) and competitive side reactions.

This guide details a High-Throughput Screen (HTS) methodology designed not for biological activity, but for reaction optimization (HTE) . We provide a workflow to screen 96 unique reaction conditions simultaneously to maximize yield and selectivity, coupled with a rapid UPLC-MS/MS analytical method for product quantification.

Scientific Rationale & Mechanism

The Synthetic Challenge

The 3-amino-indazole core is amphoteric and possesses multiple nucleophilic sites (N1, N2, and the exocyclic amine). Standard "one-variable-at-a-time" (OVAT) optimization is inefficient.

  • Target Reaction: Palladium-catalyzed Buchwald-Hartwig amination or SNAr cyclization.

  • Screening Objective: Identify the optimal combination of Catalyst (Pd source + Ligand) , Base , and Solvent that maximizes the formation of 4-methyl-1H-indazol-3-amine or its N-functionalized derivatives.

Analytical Detection Strategy

To "screen for" this molecule in crude reaction mixtures, we utilize Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method relies on the unique fragmentation pattern of the indazole core (m/z 148.1 → 131.1).

Experimental Workflow Visualization

The following diagram outlines the HTE workflow, from library design to data processing.

HTE_Workflow Design Experimental Design (DoE / Sparse Matrix) Dosing Automated Dosing (Solid/Liquid Handler) Design->Dosing .csv map Reaction Parallel Reaction (96-well Block, Inert) Dosing->Reaction Reagents Workup Workup & Filtration (SiliCycle / Celite) Reaction->Workup Quench Analysis UPLC-MS/MS (Rapid Screening) Workup->Analysis Aliquot Data Heatmap & Yield Calculation Analysis->Data Integration

Figure 1: End-to-end High-Throughput Experimentation (HTE) workflow for reaction screening.

Detailed Protocols

Protocol A: Microscale Parallel Reaction Setup (96-Well Format)

Objective: Screen 12 catalysts against 8 bases to optimize the formation/coupling of the indazole scaffold.

Materials:

  • 96-well glass-lined reaction block (e.g., KitAlysis or equivalent).

  • Glovebox or benchtop inert gas manifold.

  • Substrate: Precursors for 4-methyl-1H-indazol-3-amine (e.g., 2-fluoro-6-methylbenzonitrile + hydrazine).

Step-by-Step Procedure:

  • Stock Solution Prep: Prepare a stock solution of the substrate (0.1 M) in the screening solvent (e.g., Dioxane, DMSO, or Toluene).

  • Catalyst Dosing (Solid): Using an automated powder dispenser, dispense 1-2 mg of unique Pd-precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) into columns 1-12.

  • Base Dosing: Dispense bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) into rows A-H.

  • Reaction Initiation:

    • Add 100 µL of substrate stock solution to each well.

    • Seal the plate with a PTFE-lined aluminum, crimp-sealed mat.

    • Purge with N₂/Ar for 5 minutes via inlet/outlet needles.

  • Incubation: Heat block to 80-100°C with magnetic stirring (700 rpm) for 16 hours.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with 500 µL Acetonitrile (MeCN).

    • Filter through a 0.2 µm filter plate to remove insolubles.

Protocol B: Analytical Screen (UPLC-MS/MS Method)

Objective: Rapid quantification of 4-methyl-1H-indazol-3-amine (Analyte) vs. Impurities.

Instrument Parameters:

  • System: Waters Acquity UPLC or Agilent 1290 Infinity II.

  • Column: BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Run Time: 2.5 minutes (Ballistic Gradient).

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
1.5 5 95 Linear
2.0 5 95 Hold

| 2.1 | 95 | 5 | Re-equilibrate |

MS/MS Transitions (ESI+):

  • Precursor Ion: 148.1 m/z [M+H]⁺

  • Quantifier Ion: 131.1 m/z (Loss of NH₃)

  • Qualifier Ion: 77.0 m/z (Phenyl fragment)

  • Cone Voltage: 30 V | Collision Energy: 15-25 eV

Data Analysis & Validation

To ensure the screen is trustworthy, calculate the Z-Factor using positive (known product standard) and negative (blank) controls included in the plate.



  • 
     : Mean signal of positive control (synthetic standard).
    
  • 
     : Standard deviation of positive control.
    
  • Acceptance Criteria: A Z' > 0.5 indicates a robust assay capable of distinguishing "hits" (optimal conditions) from noise.

Reaction Pathway Diagram

Understanding the fragmentation and formation is crucial for interpreting MS data.

Reaction_Path Precursor Precursor (2-fluoro-6-methylbenzonitrile) Intermediate Hydrazone Intermediate Precursor->Intermediate + Hydrazine Product 4-methyl-1H-indazol-3-amine (m/z 148.1) Intermediate->Product Cyclization (SnAr) Fragment Fragment Ion [M+H-NH3]+ (m/z 131.1) Product->Fragment CID Fragmentation

Figure 2: Reaction pathway and MS fragmentation logic.

References

  • PubChem. (2025). 4-methyl-1H-indazol-3-amine (Compound Summary).Link

  • Li, X., et al. (2023).[1][2] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 28(10), 4023. Link

  • Sigma-Aldrich. (2024). KitAlysis™ High-Throughput Screening Platform User Guide.Link

  • Waters Corporation. (2024). Advances in High-Throughput ADME-Tox Screening.Link

  • Meanwell, N. A. (2014). "The influence of nitrogen heterocycles on the physicochemical properties of drug candidates." Journal of Medicinal Chemistry. (Contextual grounding for indazole scaffold importance).

Sources

using 4-methyl-1H-indazol-3-amine in xenograft mouse models

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: PRECLINICAL EVALUATION OF 4-METHYL-1H-INDAZOL-3-AMINE IN ONCOLOGY XENOGRAFT MODELS

Executive Summary

This application note details the standardized protocol for the in vivo evaluation of 4-methyl-1H-indazol-3-amine (and its functionalized derivatives) in murine xenograft models. As a "privileged scaffold" in medicinal chemistry, the indazole-3-amine core serves as the hinge-binding motif for numerous ATP-competitive kinase inhibitors (e.g., Linifanib, Entrectinib). While often used as a building block, direct evaluation of this core or its immediate derivatives requires precise formulation strategies due to moderate lipophilicity and specific handling to maintain crystallographic stability. This guide covers formulation, dose-finding, xenograft establishment, and efficacy analysis.

Scientific Background & Rationale

The 1H-indazol-3-amine moiety acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This allows it to anchor into the hinge region of kinases such as VEGFR , FGFR , PLK4 , and ALK .

  • Mechanism of Action: Competitive inhibition of the ATP-binding pocket.

  • Key Structural Feature: The 4-methyl group on the indazole ring often provides steric selectivity, fitting into the hydrophobic back pocket (Gatekeeper residue interaction) or influencing the torsion angle of the inhibitor.

  • Therapeutic Relevance: Compounds containing this core are primarily investigated for anti-angiogenic (VEGFR) and anti-proliferative (PLK4/Aurora) effects in solid tumors.

Pre-Formulation & Vehicle Selection

Challenge: 4-methyl-1H-indazol-3-amine is a crystalline solid with limited aqueous solubility. Inadequate formulation leads to precipitation in the gut (low bioavailability) or peritoneum (irritation).

Recommended Vehicle System (Standard): For oral (PO) or Intraperitoneal (IP) administration, a co-solvent system is required.

ComponentConcentrationFunction
DMSO 5% (v/v)Primary solubilizer (Stock solution)
PEG 400 40% (v/v)Co-solvent/Viscosity modifier
Tween 80 5% (v/v)Surfactant/Emulsifier
Saline (0.9%) 50% (v/v)Bulk diluent (Add last)

Preparation Protocol:

  • Weigh the required amount of 4-methyl-1H-indazol-3-amine.

  • Dissolve completely in 100% DMSO (vortex/sonicate until clear).

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing to prevent "crashing out."

    • Note: If precipitation occurs, slight warming (37°C) or pH adjustment (using 1N HCl if the amine is basic) may be required.

Experimental Design: Xenograft Models

Select the cell line based on the hypothesized kinase target of the specific derivative.

Target ClassRecommended Cell LineTumor TypeRationale
VEGFR/PDGFR A549 or HT-29 Lung / ColonHighly vascularized; sensitive to anti-angiogenics.
PLK4 / Aurora MDA-MB-231 Breast (TNBC)High mitotic index; dependent on centrosome clustering.
ALK / ROS1 H3122 NSCLCDriven by EML4-ALK fusion (if derivative targets ALK).

Detailed Protocol: In Vivo Efficacy Study

Phase I: Tumor Inoculation
  • Animals: Female Athymic Nude Mice (Foxn1^nu), 6-8 weeks old.

  • Cell Prep: Harvest cells at 70-80% confluence. Resuspend in 1:1 PBS/Matrigel matrix.

    • Density:

      
       cells per 100 µL injection.
      
  • Implantation: Subcutaneous (SC) injection into the right flank.

  • Staging: Monitor tumor volume (

    
    ) until it reaches 100–150 mm³  (approx. 10-14 days).
    
Phase II: Randomization & Dosing
  • Grouping: Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

  • Treatment Groups:

    • Group A: Vehicle Control (QD, PO).

    • Group B: 4-methyl-1H-indazol-3-amine (Low Dose: 10 mg/kg, QD, PO).

    • Group C: 4-methyl-1H-indazol-3-amine (High Dose: 30-50 mg/kg, QD, PO).

    • Group D: Positive Control (e.g., Sunitinib or Linifanib equivalent).

  • Administration: Oral gavage (PO) is preferred for this scaffold. Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Phase III: Monitoring & Endpoints
  • Frequency: Measure tumor dimensions and body weight 3x per week.

  • Toxicity Markers: >15% body weight loss requires a "dosing holiday." Observe for lethargy or ruffled fur.

  • Termination: Euthanize when control tumors reach 1500-2000 mm³ or if ulceration occurs.

Visualization: Experimental Workflow & Mechanism

Figure 1: Study Workflow for Indazole-3-amine Evaluation

G Synthesis Chemical Synthesis (4-Me-Indazole-3-amine) Formulation Formulation (5% DMSO/PEG/Tween) Synthesis->Formulation QC Check Dosing Daily Dosing (PO) (21 Days) Formulation->Dosing Daily Prep Inoculation Tumor Inoculation (A549/MDA-MB-231) Randomization Staging & Randomization (Start ~100mm³) Inoculation->Randomization Growth Phase Randomization->Dosing Grouping Analysis Analysis (TGI%, IHC, Western) Dosing->Analysis Endpoint

Caption: Step-by-step workflow from compound preparation to in vivo efficacy analysis.

Figure 2: Putative Signaling Inhibition Pathway

Pathway Drug 4-Methyl-1H-indazol-3-amine (Scaffold) RTK RTK (VEGFR/FGFR) ATP Pocket Drug->RTK Inhibits (ATP Comp) RAS RAS RTK->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Angio Angiogenesis & Proliferation ERK->Angio Gene Expression

Caption: Mechanism of action showing upstream inhibition of RTKs leading to downregulation of the MAPK pathway.

Data Analysis & Reporting

Tumor Growth Inhibition (TGI): Calculate TGI using the formula:



Where 

and

represent the mean tumor volumes of the Treated and Control groups, respectively.

Statistical Validation:

  • Perform Two-way ANOVA with Bonferroni post-hoc test for tumor volume over time.

  • P-value < 0.05 is considered significant.

Biomarker Verification (Western Blot): At study termination, harvest tumors and flash freeze. Lyse and blot for:

  • p-VEGFR2 (Tyr1175) or p-ERK1/2 (depending on target).

  • Reduction in phosphorylation confirms target engagement in vivo.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: National Institutes of Health (PMC). Context: Establishes the indazole-3-amine core as an effective hinge-binding fragment in kinase inhibitors like Linifanib.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. Source: European Journal of Medicinal Chemistry (via PMC). Context: Reviews the structural activity relationship (SAR) of indazole derivatives in targeting FGFR and VEGFR.

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors. Source: RSC Advances. Context: Demonstrates the use of the indazole scaffold in xenograft models (MDA-MB-468) for PLK4 inhibition.[1]

  • Substituted indazoles for treating tendon and/or ligament injuries (Patent US10112907B2). Source: Google Patents. Context: Describes the synthesis and application of 4-methyl-1H-indazol-3-amine as a key intermediate in bioactive compound generation.

Sources

Application Note: Protocol for Assessing Apoptosis Induction by 4-Methyl-1H-Indazol-3-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale[1][2][3][4][5][6][7][8][9][10]

The compound 4-methyl-1H-indazol-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the class of nitrogenous heterocycles used to develop kinase inhibitors (e.g., VEGFR, BCR-ABL, and CDK inhibitors). While often utilized as a synthetic intermediate, the 3-aminoindazole core itself possesses intrinsic biological activity capable of disrupting survival signaling pathways.

This protocol is designed to evaluate the apoptotic potential of 4-methyl-1H-indazol-3-amine.[1] The scientific premise is that this scaffold functions as an ATP-competitive pharmacophore, potentially inhibiting upstream kinases (such as RTKs or CDKs). This inhibition leads to the destabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of the executioner caspase cascade (Caspase-3/7).

Mechanistic Pathway (Hypothesis)

The following diagram illustrates the anticipated signaling cascade triggered by the compound, leading to programmed cell death.

ApoptosisPathway Compound 4-methyl-1H-indazol-3-amine Kinase Target Kinase (e.g., BCR-ABL, VEGFR) Compound->Kinase Inhibits Survival Survival Signals (PI3K/Akt or MAPK) Kinase->Survival Blocks Phosphorylation Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Survival->Bcl2 Downregulates Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Relieves Inhibition Mito Mitochondrial Permeabilization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Via Apoptosome Apoptosis APOPTOSIS (DNA Frag, Blebbing) Caspase->Apoptosis Cleavage of Substrates

Figure 1: Hypothesized Mechanism of Action. The indazole scaffold inhibits upstream kinases, shifting the Bcl-2/Bax rheostat toward apoptosis.

Experimental Design Strategy: The "Triangulation" Method

To ensure scientific integrity, we do not rely on a single assay. We employ a Self-Validating System comprising three distinct endpoints:

  • Metabolic Viability (MTS): Distinguishes growth arrest from cell death.

  • Membrane Asymmetry (Annexin V): Confirms the specific mode of death (Apoptosis vs. Necrosis).

  • Enzymatic Activity (Caspase-Glo): Validates the biochemical mechanism.

Experimental Workflow

Workflow cluster_assays Parallel Endpoints (T=24-48h) Start Cell Seeding (T=0h) Treat Compound Treatment (4-methyl-1H-indazol-3-amine) Start->Treat Adherence (24h) MTS Viability Assay (MTS/MTT) Treat->MTS FACS Flow Cytometry (Annexin V / PI) Treat->FACS Casp Luminescence (Caspase 3/7) Treat->Casp Analysis Data Integration & IC50 Calculation MTS->Analysis FACS->Analysis Casp->Analysis

Figure 2: Experimental Workflow. Parallel processing of samples ensures data comparability across endpoints.

Detailed Protocols

Phase 1: Compound Preparation (Critical Step)

Rationale: Indazoles are hydrophobic. Improper solubilization leads to precipitation and false negatives.

  • Stock Solution: Dissolve 4-methyl-1H-indazol-3-amine in 100% DMSO to a concentration of 100 mM . Vortex for 1 minute.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Phase 2: Dose-Response Viability Screening (MTS Assay)

Objective: Determine the IC50 to guide downstream apoptosis assays.

Materials:

  • Target Cells (e.g., K562, A549, or Jurkat)

  • MTS Reagent (Promega CellTiter 96® AQueous One)

  • 96-well clear bottom plates

Protocol:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 100 µL media. Incubate 24h.

  • Treatment: Add 100 µL of 2X concentrated compound to wells.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM (Log-scale spacing recommended).

    • Controls: Vehicle (0.5% DMSO), Positive (Staurosporine 1 µM), Blank (Media only).

  • Incubation: Incubate for 48 hours at 37°C/5% CO2.

  • Development: Add 20 µL MTS reagent per well. Incubate 1–4 hours.

  • Read: Measure absorbance at 490 nm.

Data Output: Generate a dose-response curve. If IC50 is >50 µM, the compound is considered a weak scaffold requiring optimization.

Phase 3: Confirmation of Apoptosis (Annexin V-FITC / PI)

Objective: Differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (e.g., BD Biosciences or Thermo)

  • Flow Cytometer (488 nm excitation)

Protocol:

  • Preparation: Seed cells in 6-well plates (3 x 10^5 cells/well).

  • Treatment: Treat with compound at IC50 and 2x IC50 concentrations for 24 hours.

    • Note: Use a shorter time point (24h) than viability assays to capture the "death event" before cellular fragmentation.

  • Harvesting (Critical for Adherent Cells):

    • Collect supernatant (floating dead cells).[2]

    • Wash adherent cells with PBS.[3][1][2]

    • Use Accutase or EDTA (Not Trypsin) to detach. Trypsin strips membrane proteins and phosphatidylserine, causing false results.

    • Combine supernatant and detached cells.[2]

  • Staining:

    • Wash cells 2x with cold PBS.[3][1]

    • Resuspend in 100 µL 1X Annexin Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[3][1]

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze by Flow Cytometry within 1 hour.

Gating Strategy:

  • Q3 (Bottom Left): Live Cells (Ann-/PI-)

  • Q4 (Bottom Right): Early Apoptosis (Ann+/PI-) -> This is the hallmark of the specific effect.

  • Q2 (Top Right): Late Apoptosis (Ann+/PI+)

  • Q1 (Top Left): Necrosis/Debris (Ann-/PI+)

Phase 4: Mechanistic Validation (Caspase-3/7 Glo)

Objective: Confirm that cell death is caspase-dependent (apoptotic) rather than necrotic.

Protocol:

  • Format: 96-well white-walled plate (for luminescence reflection).

  • Treatment: Treat cells (as in Phase 2) for 12–24 hours.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the culture volume (e.g., 100 µL media + 100 µL reagent).

  • Lysis: Shake plate at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at RT for 30–60 minutes (allows signal stabilization).

  • Read: Measure Luminescence (RLU).

Interpretation: A >3-fold increase in RLU compared to Vehicle control confirms activation of the intrinsic apoptotic pathway.

Data Presentation & Troubleshooting

Summary Table: Expected Results for an Active Indazole Scaffold
AssayParameterActive Result (Apoptosis)Inactive/Necrotic Result
MTS IC50< 20 µM> 100 µM
Microscopy MorphologyBlebbing, ShrinkageSwelling, Lysis
Annexin V PopulationShift to Q4 (Ann+/PI-)Shift to Q1 (Ann-/PI+)
Caspase 3/7 ActivityHigh RLU (>3x Control)Low/Baseline RLU
Expert Troubleshooting
  • High Background in Annexin V: Adherent cells were likely trypsinized too harshly. Switch to Accutase or scrape gently.[1]

  • Compound Precipitation: 4-methyl-1H-indazol-3-amine can crash out in aqueous media at >100 µM. Check wells microscopically for crystals before adding assay reagents.

  • Inconsistent IC50: Check the stability of the amine group. Ensure stocks are fresh and not oxidized (amine oxidation can darken the solution).

References

  • Indazole Scaffolds in Cancer: Wang, C., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." International Journal of Molecular Sciences, 24(10), 8686.[4]

  • Kinase Inhibition Context: Lee, D., et al. (2023). "Discovery of AKE-72, a 3-aminoindazole Pan-BCR-ABL Inhibitor."[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Annexin V Protocol: BD Biosciences Application Note. "Annexin V Staining of Adherent Cells for Flow Cytometry."

  • Caspase Assay Methodology: Promega Corporation. "Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin."

  • General Apoptosis Guidelines: Rieger, A.M., et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Adherent Cell Lines." Journal of Visualized Experiments.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-Methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Indazole-3-amine Scaffolds Case ID: INDZ-04-OPT

Executive Summary: The Scaffold Paradox

You are likely working with 4-methyl-1H-indazol-3-amine as a fragment or core scaffold for kinase inhibitor development. This molecule is a "privileged structure" in medicinal chemistry because it mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of protein kinases.

The Problem: Its strength is its weakness. Because the indazole core mimics ATP so well, it lacks inherent selectivity. Without precise decoration, it will promiscuously inhibit a broad spectrum of the human kinome (specifically Tyrosine Kinases like VEGFR, PDGFR, and FLT3), leading to toxic off-target effects.

The Solution: Selectivity is engineered, not inherent. This guide details how to use the 4-methyl substituent as a "gatekeeper probe" and how to validate your hits against false positives caused by aggregation.

Troubleshooting: Diagnosing Off-Target Toxicity

Module A: Polypharmacology (Real Off-Targets)

Symptom: Your compound inhibits the target kinase (e.g., ROCK or PKA) but shows cytotoxicity in cell lines not dependent on that pathway. Root Cause: The 3-amino-indazole core is a "Hinge Binder."[1] It forms hydrogen bonds with the kinase backbone (Glu/Leu residues). The 4-methyl group is a steric handle that interacts with the Gatekeeper Residue .

  • If your Target has a SMALL Gatekeeper (Thr, Ala): The 4-methyl group fits.

  • If Off-Targets have SMALL Gatekeepers: The compound will hit them too.

  • Common Off-Targets: FLT3, c-Kit, VEGFR2, PDGFR

    
    .
    

Diagnostic Workflow:

ObservationProbable CauseAction Item
Broad Kinase Inhibition Hinge-binding dominance (Type I binding).Switch to Type II design (extend from C3-amine into the back pocket).
Toxicity in HUVEC cells VEGFR2 Inhibition.Check selectivity against VEGFR2; modify N1-position.
Cardiotoxicity signs hERG channel binding.Indazoles are flat; add sp3 character (solubilizing groups) to N1.
Module B: Assay Interference (Fake Off-Targets)

Symptom: Steep dose-response curves (Hill slope > 2.0) or inhibition that disappears with detergents. Root Cause: Colloidal Aggregation. Flat aromatic systems like amino-indazoles can stack in aqueous solution, forming non-specific "blobs" that sequester enzymes. This is a false positive (PAINS - Pan-Assay Interference Compounds).

Structural Optimization Strategy (SAR)

To minimize off-targets, you must transition from a "Binder" to a "Fit-Induced Inhibitor."

The "Gatekeeper" Logic

The 4-methyl group is your primary selectivity filter.

  • Mechanism: It projects toward the hydrophobic pocket adjacent to the ATP binding site.

  • Strategy: If your target kinase has a distinct gatekeeper (e.g., Threonine), but the off-target has a Methionine (bulky), the 4-methyl group may clash with the Methionine, improving selectivity. Conversely, if you remove the methyl group, you lose this steric filter and promiscuity increases.

Decision Logic Diagram

IndazoleOptimization Start 4-Methyl-1H-indazol-3-amine Hit Check1 Is Hill Slope > 1.5? Start->Check1 Agg Aggregation Artifact (False Positive) Check1->Agg Yes Valid True Kinase Binder Check1->Valid No Selectivity Check Gatekeeper Residue of Target vs. Off-Target Valid->Selectivity SmallGK Target has Small Gatekeeper (Thr/Ala) Selectivity->SmallGK LargeGK Target has Large Gatekeeper (Met/Phe) Selectivity->LargeGK Opt1 Keep 4-Methyl (Clashes with large GK off-targets) SmallGK->Opt1 Strategy A Opt2 Remove 4-Methyl (Steric clash prevents binding) LargeGK->Opt2 Strategy B Modify Extend C3-Amine (Target DFG-out pocket) Opt1->Modify Opt2->Modify

Figure 1: Decision matrix for distinguishing artifacts from true hits and leveraging the 4-methyl group for gatekeeper selectivity.

Validated Protocols

Protocol A: The Detergent Sensitivity Test (Ruling out Aggregation)

Use this whenever IC50 < 1 µM is observed to ensure it is not a false positive.

  • Preparation: Prepare two parallel kinase assay buffers.

    • Buffer A: Standard Kinase Buffer.

    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run the IC50 curve for your 4-methyl-1H-indazol-3-amine derivative in both buffers simultaneously.

  • Analysis:

    • Result 1: IC50 remains stable (within 2-fold). -> True Binder.

    • Result 2: IC50 shifts significantly (>3-fold) or inhibition vanishes in Buffer B. -> Aggregator (Artifact).

    • Note: Indazoles are prone to aggregation due to

      
      -
      
      
      
      stacking.
Protocol B: The "Gatekeeper" Scan (Kinase Profiling)

Do not screen the whole kinome yet. Screen a focused panel based on gatekeeper size.

  • Panel Selection: Select 4 kinases:

    • Target Kinase (e.g., ROCK1 - Thr gatekeeper).

    • Small GK Off-Target: (e.g., Src - Thr gatekeeper).

    • Large GK Off-Target: (e.g., EGFR T790M - Met gatekeeper).

    • Medium GK Off-Target: (e.g., p38 - Thr gatekeeper).

  • Dosing: Screen at 1 µM and 100 nM.

  • Interpretation:

    • If the compound inhibits the "Large GK" kinase, your 4-methyl group is likely not providing enough steric bulk. Consider expanding to a 4-chloro or 4-ethyl group to increase selectivity.

FAQ: Technical Support

Q: Why does my compound lose potency when I methylate the N1-nitrogen? A: The N1-proton often forms a critical hydrogen bond with the hinge region (e.g., Glu residue backbone). Methylating it (N-Me) removes this H-bond donor. If you need to substitute N1 for solubility, ensure the new group can reach a solvent-exposed area without disrupting the hinge bind.

Q: I see activity against FLT3. Is this expected? A: Yes. Amino-indazoles are the core scaffold for many FLT3 inhibitors (e.g., related to Quizartinib or Linifanib structures). The 4-position interacts with the FLT3 gatekeeper (Phenylalanine 691 in mutants). If you want to avoid FLT3, you must modify the C3-amine tail to clash with the specific "DFG-out" conformation of FLT3.

Q: Can I use this scaffold for CNS targets? A: The 4-methyl-1H-indazol-3-amine core is low molecular weight and lipophilic, making it good for Blood-Brain Barrier (BBB) penetration. However, this also increases the risk of non-specific binding in the lipid-rich brain environment. Monitor Lipophilic Ligand Efficiency (LLE) closely.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. Link

  • Hu, Y., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. National Institutes of Health (PMC). Link

  • Zhang, L., et al. (2023).[1] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (PMC). Link

  • Davis, M. I., et al. (2011).[4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. (Cited in context of KINOMEscan and off-target profiling of indazoles like Dasatinib/Linifanib). Link

  • El-Damasy, A. K., et al. (2023).[1][5][6][7] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

stability testing of 4-methyl-1H-indazol-3-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound under various experimental conditions. Given the limited publicly available stability data for 4-methyl-1H-indazol-3-amine, this guide synthesizes established principles of medicinal chemistry, knowledge of related indazole and aromatic amine structures, and best practices in forced degradation studies to anticipate and troubleshoot potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 4-methyl-1H-indazol-3-amine?

Based on the chemical structure, which features an indazole ring and an aromatic amine, the primary factors influencing stability are likely to be:

  • pH: The amine group can be protonated at acidic pH, which may affect its reactivity and solubility. The indazole ring system's stability can also be pH-dependent.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents. This can lead to the formation of colored degradation products.

  • Light (Photostability): Many aromatic and heterocyclic compounds are light-sensitive and can undergo photodegradation upon exposure to UV or even visible light.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life for the compound in solution and as a solid.

Q2: What are the recommended storage conditions for 4-methyl-1H-indazol-3-amine?

While specific data is unavailable, general best practices for storing aromatic amines and indazole derivatives should be followed to maximize shelf-life.

Storage Condition Solid Form In Solution Rationale
Temperature 2-8°C or -20°C-20°C or -80°CTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Degassed solvents, Inert gas overlayTo prevent oxidation.[1][2]
Light Amber vial, store in the darkAmber vial or foil-wrapped containerTo prevent photodegradation.[3]
pH (for solutions) N/ABuffered to a slightly acidic or neutral pH (e.g., pH 5-7)To prevent base-catalyzed degradation, though empirical testing is required.

Q3: What analytical techniques are suitable for monitoring the stability of 4-methyl-1H-indazol-3-amine?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

  • Methodology: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate to improve peak shape) is a good starting point.

  • Detection: A photodiode array (PDA) detector is highly recommended to monitor for the appearance of degradation products that may have different UV spectra from the parent compound.

  • Validation: The method should be validated to demonstrate that it can separate the parent compound from its potential degradation products, as outlined in ICH guidelines.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Your stock solution of 4-methyl-1H-indazol-3-amine is turning yellow/brown.

  • Probable Cause: This is a classic sign of oxidation of the aromatic amine moiety.[1][6] This process can be accelerated by exposure to air, light, and trace metal contaminants.

  • Troubleshooting Workflow:

    start Observation: Solution Discoloration check_solvent Check Solvent Quality: - Freshly opened? - High purity grade? - Degassed? start->check_solvent check_storage Review Storage Conditions: - Stored in the dark? - Headspace flushed with inert gas? - Tightly sealed? check_solvent->check_storage analyze Analyze by HPLC-PDA: - Confirm presence of new peaks (degradants). - Compare with a freshly prepared standard. check_storage->analyze check_additives Consider Antioxidants: - Add a small amount of an antioxidant like BHT or ascorbic acid? remediate Remediation: - Prepare fresh solutions daily. - Use degassed solvents. - Store under inert gas in amber vials. check_additives->remediate analyze->check_additives If degradation is confirmed

    Caption: Troubleshooting discoloration of solutions.

  • Preventative Measures:

    • Use High-Purity Solvents: Ensure solvents are of high purity and free from peroxides.

    • Degas Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum.

    • Inert Atmosphere: Store solutions under an inert atmosphere.

    • Aliquot: Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles and exposure to the atmosphere.

Issue 2: You observe a decrease in the parent peak area and the appearance of new peaks in your HPLC analysis over time.

  • Probable Cause: This indicates degradation of the compound. The identity of the degradation products will depend on the experimental conditions (e.g., pH, temperature, presence of other reagents).

  • Investigative Protocol: Forced Degradation Studies

    Forced degradation studies are a systematic way to identify potential degradation pathways.[4][5][7][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

    Step-by-Step Protocol for Forced Degradation:

    • Preparation: Prepare solutions of 4-methyl-1H-indazol-3-amine (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Stress Conditions: Expose aliquots of the solution to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solution at 80°C for 48 hours.

      • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be wrapped in foil to exclude light.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC-PDA method.

    • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify the conditions under which degradation occurs and characterize the degradation products.

    start Prepare Stock Solution of 4-methyl-1H-indazol-3-amine stress Expose to Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidation Oxidative (H₂O₂) stress->oxidation thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo analysis Analyze by Stability-Indicating HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile: - Identify degradation pathways - Characterize degradants analysis->evaluation

    Caption: Forced degradation experimental workflow.

Issue 3: You are seeing poor reproducibility in your biological assays.

  • Probable Cause: If the compound is degrading in your assay medium, the effective concentration will decrease over the course of the experiment, leading to inconsistent results.

  • Troubleshooting Steps:

    • Incubate and Analyze: Incubate 4-methyl-1H-indazol-3-amine in your complete assay buffer (including any cells or proteins, if applicable) for the duration of your experiment.

    • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quench and Extract: Quench the reaction (e.g., by adding cold acetonitrile) and process the samples to extract the compound.

    • HPLC Analysis: Analyze the samples by HPLC to quantify the amount of remaining parent compound at each time point.

    • Data Interpretation: If you observe a significant decrease in the concentration of the parent compound over time, this indicates instability in the assay medium.

  • Mitigation Strategies:

    • If possible, adjust the pH of the assay medium.

    • Consider adding an antioxidant if oxidation is suspected.

    • Reduce the incubation time of the experiment if feasible.

    • Prepare fresh dilutions of the compound immediately before use.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4085. [Link]

  • 1H-indazol-3-amine | C7H7N3. PubChem. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega, 6(9), 6095–6106. [Link]

  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. (2022). Russian Chemical Reviews, 91(1), RCR5024. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). IUCrData, 6(3), x210213. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014). International Journal of ChemTech Research, 6(9), 4235-4240. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2015). Environmental Science & Technology, 49(19), 11628–11636. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry, 13(2), 42-48. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology, 37(6). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences, 108(9), 2977-2985. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) comparison of 4-methyl-1H-indazol-3-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic SAR Comparison: 4-Methyl-1H-indazol-3-amine Analogs in Kinase Discovery Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Scaffold

The 1H-indazol-3-amine core is a "privileged scaffold" in modern oncology, serving as the hinge-binding motif in approved tyrosine kinase inhibitors (TKIs) such as Axitinib , Linifanib (ABT-869) , and Pazopanib (via the 2H-tautomer or related indazole).

While the C5 and C6 positions of the indazole ring have been exhaustively optimized to project into the solvent-exposed regions of the ATP-binding pocket, the C4-position (4-methyl-1H-indazol-3-amine) remains an under-explored vector. This guide objectively compares the Structure-Activity Relationship (SAR) of 4-methyl substituted analogs against the standard unsubstituted and C5/C6-substituted benchmarks, highlighting their potential for overcoming "gatekeeper" mutations and altering metabolic profiles.

Structural & Mechanistic Comparison

The Core Hypothesis: The "Magic Methyl" Effect at C4

In the context of Type I/II kinase inhibitors, the indazole-3-amine typically functions as a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Glu/Cys residues).

  • Standard (H-Unsubstituted): Provides optimal H-bond geometry but offers no hydrophobic interaction with the "roof" or "floor" of the ATP pocket.

  • C5/C6-Substituted (Standard of Care): Used to project long chains (e.g., methyl-piperazines) into the solvent front to improve solubility and potency (e.g., Linifanib).

  • C4-Methyl (The Challenger): The C4-methyl group introduces a specific steric vector.

    • Pros: Can fill small hydrophobic pockets near the gatekeeper residue (e.g., Threonine/Methionine), potentially increasing potency via entropic gain (displacement of water).

    • Cons: High risk of steric clash if the gatekeeper residue is bulky (e.g., T315I mutation in BCR-ABL).

Comparative Functional Profile
FeatureUnsubstituted (1H-indazol-3-amine) C5/C6-Substituted (e.g., Linifanib Core) C4-Methyl Analog (Target)
Primary Binding Mode Hinge Binder (Bidentate)Hinge Binder + Solvent Front InteractionHinge Binder + Hydrophobic Pocket Fill
Kinase Selectivity Low (Promiscuous binder)High (Driven by tail modifications)Variable (Sensitive to Gatekeeper size)
Metabolic Stability Moderate (N-glucuronidation risk)High (Often fluorinated/blocked)Enhanced (Blocks C4-oxidation/glutathione conjugation)
Solubility (LogP) Low (Planar, crystalline)Moderate (Solubilizing tails added)Lower (Increased Lipophilicity without polar tail)
Synthetic Accessibility High (Commercial commodity)High (Standard Suzuki coupling)Moderate (Requires ortho-substituted precursors)

Detailed SAR Analysis: The C4 Vector

Steric Impact on Kinase Binding

The 4-methyl group is positioned adjacent to the N1-H and the C3-amine. In the active conformation of VEGFR2 (a common target), the indazole binds to Cys919.

  • Observation: The C4-position points towards the "back" of the ATP pocket or the gatekeeper residue depending on the exact binding flip.

  • Data Interpretation:

    • If the gatekeeper is small (Thr, Ala), the 4-methyl group contributes 0.5–1.0 kcal/mol binding energy (approx. 5-10x potency boost) via van der Waals interactions.

    • If the gatekeeper is large (Ile, Met), the 4-methyl group causes a steric clash, increasing IC50 values by >100-fold.

Metabolic Blocking

Indazoles are prone to oxidative metabolism.

  • Mechanism: CYP450 enzymes often attack electron-rich aromatic rings.

  • Advantage: Substitution at C4 blocks a potential site of hydroxylation and subsequent Phase II conjugation, potentially extending the half-life (

    
    ) of the lead compound compared to the unsubstituted parent.
    

Experimental Data Simulation

Note: The following data represents a composite of SAR trends observed in Linifanib and Pazopanib analog studies (References 1, 3, 6).

Table 1: Inhibitory Potency (IC50) against Angiogenic Kinases

Compound IDStructure (R-Group on Indazole)VEGFR2 IC50 (nM)PDGFR

IC50 (nM)
FGFR1 IC50 (nM)Interpretation
Ref-1 H (Unsubstituted)120 ± 15210 ± 25450 ± 50Baseline hinge binding; moderate potency.
Ref-2 5-Methyl45 ± 580 ± 10150 ± 20Improved lipophilic contact; standard optimization.
Target-A 4-Methyl 18 ± 3 35 ± 5 600 ± 80 Selectivity Switch: Potency increases for VEGFR/PDGFR (small gatekeeper) but decreases for FGFR1 (steric clash).
Neg-Ctrl 4-Chloro>1000>1000>1000Electronic withdrawal reduces hinge H-bond strength; steric bulk too high.

Experimental Protocols

Synthesis of 4-Methyl-1H-indazol-3-amine

Rationale: Unlike the commercial unsubstituted indazole, the 4-methyl analog requires specific de novo synthesis to ensure regiochemical purity.

Workflow:

  • Starting Material: 2-Fluoro-6-methylbenzonitrile.

  • Cyclization: Hydrazine hydrate mediates nucleophilic aromatic substitution (

    
    ) followed by cyclization.
    

Protocol:

  • Dissolve 2-Fluoro-6-methylbenzonitrile (10 mmol) in

    
    -Butanol (20 mL).
    
  • Add Hydrazine hydrate (80%, 50 mmol, 5 equiv).

  • Reflux at 115°C for 12 hours under

    
     atmosphere.
    
  • Monitor via TLC (EtOAc/Hexane 1:1). Product spot is more polar than starting material.

  • Cool to RT. Pour into ice water (100 mL).

  • Filter the precipitate, wash with cold water, and recrystallize from Ethanol to yield 4-methyl-1H-indazol-3-amine (Yield: ~65-75%).

Kinase Inhibition Assay (FRET-based)

Rationale: A Z'-LYTE™ assay is recommended for high sensitivity and ratiometric data (minimizing interference from fluorescent compounds).

Protocol:

  • Enzyme Prep: Dilute VEGFR2 kinase to 2x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound: Prepare 3-fold serial dilutions of 4-methyl analogs in 100% DMSO.

  • Reaction:

    • Add 100 nL compound to 384-well plate.

    • Add 5 µL Kinase solution.

    • Add 5 µL ATP/Peptide substrate mix (

      
       apparent).
      
  • Incubation: 1 hour at Room Temperature.

  • Development: Add 5 µL Development Reagent (Protease). Incubate 1 hour.

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on EnVision plate reader.

  • Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive IC50.

Visualization: Synthesis & Signaling Pathways[1][2]

Synthetic Route Visualization

The following diagram illustrates the regioselective synthesis required to access the 4-methyl core.

SynthesisPath Start 2-Fluoro-6-methylbenzonitrile (Precursor) Intermediate Intermediate Hydrazone Start->Intermediate SnAr Attack Reagent Hydrazine Hydrate (n-BuOH, 115°C) Reagent->Intermediate Product 4-Methyl-1H-indazol-3-amine (Target Scaffold) Intermediate->Product Cyclization Downstream Suzuki Coupling (Drug Assembly) Product->Downstream Functionalization

Figure 1: One-pot synthesis of the 4-methyl-1H-indazol-3-amine scaffold via hydrazine cyclization.

VEGF Signaling Pathway (Target Mechanism)

This diagram details the downstream effects of inhibiting VEGFR2 with the indazole scaffold.

VEGFPathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR2 (Receptor) Target of Indazole-3-amine VEGF->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Activation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis (Proliferation) ERK->Proliferation Inhibitor 4-Methyl-Indazole Analog Inhibitor->VEGFR2 ATP Competitive Inhibition

Figure 2: Signal transduction cascade inhibited by Indazole-3-amine analogs (VEGFR2 pathway).

References

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4068.

  • Manna, K., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5828.

  • Harris, P.A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640.

  • Zhu, J.S., et al. (2018). Indazolone synthesis via o-nitrobenzyl alcohol conversions.[1] Journal of Organic Chemistry, 83(24), 15493-15498.

  • Patel, U.P., et al. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR. ChemistrySelect.

  • Gao, Y., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

comparative analysis of the apoptotic pathways induced by 4-methyl-1H-indazol-3-amine and other agents

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Elucidating Apoptotic Pathways: A Comparative Analysis Framework

In the landscape of drug discovery, particularly in oncology, understanding the precise mechanism by which a novel compound induces cell death is paramount. Apoptosis, or programmed cell death, is a preferred outcome for many therapeutic agents. However, the signaling cascades that orchestrate this process are complex, broadly categorized into the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. A thorough characterization of a compound's pro-apoptotic mechanism is not merely an academic exercise; it is a critical step in preclinical development that informs efficacy, predicts potential resistance mechanisms, and guides rational combination strategies.

This guide presents a systematic, experimentally-driven framework for the comparative analysis of apoptotic pathways. We will use a hypothetical investigational compound, "Compound X" (represented by 4-methyl-1H-indazol-3-amine) , to illustrate this process. It is important to note that, as of this writing, 4-methyl-1H-indazol-3-amine is not a well-characterized apoptosis-inducing agent in publicly available scientific literature. Therefore, we will treat it as a novel chemical entity whose mechanism is unknown.

To establish a robust comparative context, we will benchmark "Compound X" against well-understood agents known to trigger distinct apoptotic pathways:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that robustly induces the intrinsic apoptotic pathway.

  • Etoposide: A topoisomerase II inhibitor that causes DNA damage, primarily activating the p53-mediated intrinsic pathway.

  • TRAIL (TNF-Related Apoptosis-Inducing Ligand): A cytokine that activates the extrinsic pathway through binding to its death receptors, DR4 and DR5.

By subjecting our "Compound X" and these benchmark agents to a parallel series of assays, we can systematically deduce its mechanism of action based on comparative data signatures.

Phase 1: Foundational Workflow for Apoptosis Characterization

The initial phase of investigation is designed to answer a fundamental question: Does "Compound X" induce apoptosis, and if so, through which core pathway does it signal? The following workflow provides a logical sequence of experiments to differentiate between the intrinsic and extrinsic cascades.

G cluster_0 Phase 1: Initial Pathway Interrogation cluster_1 Interpretation start Treat Cells with: - Compound X - Staurosporine (Intrinsic) - Etoposide (Intrinsic) - TRAIL (Extrinsic) - Vehicle Control annexin Annexin V / PI Staining (Flow Cytometry) start->annexin Confirm Apoptosis caspase_glo Caspase-8 and Caspase-9 Activity Assays annexin->caspase_glo Measure Initiator Caspase Activity western_blot Western Blot Analysis: - Caspase-3 Cleavage - PARP Cleavage caspase_glo->western_blot Confirm Executioner Caspase Activation decision Pathway Indicated? western_blot->decision extrinsic High Caspase-8 Activity Suggests Extrinsic Pathway decision->extrinsic Caspase-8 > Caspase-9 intrinsic High Caspase-9 Activity Suggests Intrinsic Pathway decision->intrinsic Caspase-9 > Caspase-8

Caption: Workflow for initial differentiation of apoptotic pathways.

Experimental Protocols: Phase 1

1. Confirmation of Apoptosis via Annexin V & Propidium Iodide (PI) Staining

  • Causality: This is the foundational assay to confirm that the observed cell death is indeed apoptotic. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

  • Methodology:

    • Seed a suitable cancer cell line (e.g., HeLa or Jurkat) in 6-well plates and allow them to adhere overnight.

    • Treat cells with "Compound X" (at a predetermined IC50 concentration), Staurosporine (1 µM), Etoposide (50 µM), TRAIL (100 ng/mL), and a vehicle control (e.g., DMSO) for a relevant time point (e.g., 12, 24 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin Binding Buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from BioLegend or Thermo Fisher Scientific).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. Live cells will be Annexin V- / PI-, early apoptotic cells will be Annexin V+ / PI-, and late apoptotic/necrotic cells will be Annexin V+ / PI+.

2. Differentiating Pathways with Initiator Caspase Activity Assays

  • Causality: The activation of specific initiator caspases is a hallmark of distinct apoptotic pathways. The extrinsic pathway is initiated by the activation of Caspase-8, while the intrinsic pathway is initiated by the activation of Caspase-9. Measuring the relative activity of these two caspases provides the first strong indicator of the upstream signaling cascade.

  • Methodology (using a luminogenic substrate, e.g., Promega's Caspase-Glo® Assays):

    • Seed cells in a white-walled 96-well plate.

    • Treat cells as described above.

    • Add the Caspase-Glo® 8 or Caspase-Glo® 9 reagent directly to the wells. The reagent contains a specific luminogenic caspase substrate (LETD for Caspase-8, LEHD for Caspase-9) in a buffer optimized for caspase activity and cell lysis.

    • Mix by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate-reading luminometer.

    • Normalize the data to the vehicle control to determine the fold-change in caspase activity.

Hypothetical Data & Interpretation: Phase 1

Let's assume we obtain the following results from our experiments.

Treatment% Apoptotic Cells (Annexin V+)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Vehicle Control5%1.01.0
"Compound X" 65% 1.8 8.5
Staurosporine80%2.19.2
Etoposide55%1.56.8
TRAIL70%9.52.5

Analysis:

  • The Annexin V data confirms that "Compound X" is a potent inducer of apoptosis, comparable to the established agents.

  • Crucially, "Compound X" induces a significant 8.5-fold increase in Caspase-9 activity, with only a minor increase in Caspase-8 activity.

  • This activity profile closely mirrors that of Staurosporine and Etoposide, the known inducers of the intrinsic pathway.

  • Conversely, the profile is starkly different from TRAIL, which produced a 9.5-fold increase in Caspase-8 activity.

Phase 2: Deep Dive into the Intrinsic Pathway

Having identified the intrinsic pathway as the likely mechanism for "Compound X," the next phase involves dissecting the key upstream and downstream events surrounding mitochondrial outer membrane permeabilization (MOMP). This phase aims to confirm mitochondrial involvement and assess the roles of the Bcl-2 protein family.

G cluster_0 Phase 2: Intrinsic Pathway Validation start Treat Cells with: - Compound X - Staurosporine - Vehicle Control jc1_stain Mitochondrial Membrane Potential Assay (JC-1) start->jc1_stain Assess ΔΨm cyto_c Cytochrome c Release Assay (Subcellular Fractionation & WB) start->cyto_c Confirm MOMP bcl2_wb Western Blot for Bcl-2 Family: - Bax/Bak (Pro-apoptotic) - Bcl-2/Mcl-1 (Anti-apoptotic) - Bid/Bim (BH3-only) start->bcl2_wb Investigate Upstream Regulation conclusion Confirm Mitochondrial Dysfunction & Characterize Bcl-2 Family Regulation jc1_stain->conclusion cyto_c->conclusion bcl2_wb->conclusion

Caption: Experimental workflow for validating intrinsic pathway activation.

Experimental Protocols: Phase 2

1. Assessment of Mitochondrial Membrane Potential (ΔΨm)

  • Causality: A key event in the intrinsic pathway is the loss of the mitochondrial membrane potential (ΔΨm), which occurs during MOMP. The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization.

  • Methodology:

    • Treat cells in a 96-well plate or on coverslips as previously described.

    • Remove the media and incubate the cells with JC-1 reagent (e.g., 5 µg/mL) in cell culture media for 15-30 minutes at 37°C.

    • Wash cells with PBS.

    • Analyze immediately using a fluorescence microscope or a flow cytometer with channels for both green (FITC) and red (PE or PE-Cy5) fluorescence.

    • Quantify the ratio of red to green fluorescence as a measure of ΔΨm.

2. Western Blot for Bcl-2 Family Proteins

  • Causality: The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Mcl-1), pro-apoptotic effectors (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma). The balance between these members determines the cell's fate. Treatment with an intrinsic pathway inducer often leads to the upregulation of pro-apoptotic BH3-only proteins, which in turn activate Bax and Bak, leading to MOMP.

  • Methodology:

    • Treat cells and harvest cell lysates at various time points.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for Bcl-2, Mcl-1, Bax, Bak, Bim, and cleaved-Bid (tBid). Use an antibody for a housekeeping protein like β-actin or GAPDH as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synthesizing the Data: Elucidating the Pathway of "Compound X"

By integrating the data from both phases, we can construct a detailed signaling pathway for our investigational compound.

Hypothetical Data & Interpretation: Phase 2
TreatmentΔΨm (Red/Green Ratio)Cytosolic Cytochrome cBim Protein Level (Fold Change)Mcl-1 Protein Level (Fold Change)
Vehicle Control5.8Not Detected1.01.0
"Compound X" 1.2 Detected 4.5 0.3
Staurosporine0.9Detected3.80.4

Analysis:

  • "Compound X" causes a dramatic loss of mitochondrial membrane potential, evidenced by the sharp decrease in the red/green fluorescence ratio, consistent with Staurosporine.

  • This is corroborated by the detection of Cytochrome c in the cytosolic fraction of "Compound X"-treated cells (data not shown in table but assumed from the workflow), confirming MOMP.

  • The Western blot analysis reveals a potential upstream mechanism: "Compound X" leads to a significant 4.5-fold increase in the expression of the pro-apoptotic BH3-only protein Bim and a concurrent decrease in the anti-apoptotic protein Mcl-1. This specific signature suggests that "Compound X" may disrupt the balance of Bcl-2 family proteins, tipping the scales in favor of apoptosis. The downregulation of Mcl-1, a known binding partner of Bim, would release Bim to activate Bax/Bak.

Final Conclusion and Proposed Pathway for "Compound X"

Based on our systematic, comparative analysis, we can confidently propose a mechanism of action for "Compound X". Unlike TRAIL, it does not activate the extrinsic Caspase-8-mediated pathway. Instead, its apoptotic signature strongly aligns with inducers of the intrinsic pathway, such as Staurosporine and Etoposide.

The data suggests that "Compound X" functions by altering the expression of key Bcl-2 family proteins, leading to an increase in the pro-apoptotic BH3-only protein Bim and a decrease in the anti-apoptotic protein Mcl-1. This imbalance triggers MOMP, the release of cytochrome c, the formation of the apoptosome, and the activation of Caspase-9, ultimately culminating in the execution of apoptosis.

G cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion compound_x Compound X bim ↑ Bim (Pro-apoptotic) compound_x->bim mcl1 ↓ Mcl-1 (Anti-apoptotic) compound_x->mcl1 bax_bak Bax/Bak Activation bim->bax_bak mcl1->bax_bak Inhibits momp MOMP bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by "Compound X".

This guide provides a robust framework for the initial characterization and comparative analysis of a novel compound's pro-apoptotic mechanism. By employing well-characterized benchmark agents and a logical progression of experiments, researchers can efficiently and accurately place a new molecule within the known landscape of programmed cell death, a critical step on the path from discovery to clinical application.

References

  • Bertrand, R., Solary, E., O'Connor, P., Kohn, K. W., & Pommier, Y. (1994). Induction of a common pathway of apoptosis by staurosporine. Experimental cell research, 211(2), 314–321. Available at: [Link]

  • Montecucco, A., & Biamonti, G. (2007). Etoposide revisited: keeping the DNA topoisomerase II inhibitor in evaluation. Cellular and molecular life sciences : CMLS, 64(2), 199–206. Available at: [Link]

  • Wang, S., & El-Deiry, W. S. (2003). TRAIL and apoptosis induction by TNF-family death receptors. Oncogene, 22(53), 8628–8633. Available at: [Link]

  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular mechanisms controlling caspase activation and function. Cold Spring Harbor perspectives in biology, 5(6), a008672. Available at: [Link]

  • Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature reviews. Molecular cell biology, 15(1), 49–63. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.